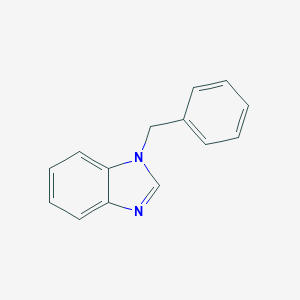

1-Benzyl-1H-benzimidazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIJGDSFRHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340297 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-92-4 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h Benzimidazole and Its Derivatives

Established Synthesis Pathways

The construction of the 1-benzyl-1H-benzimidazole scaffold is primarily achieved through two main strategies: building the benzimidazole (B57391) ring system with the benzyl (B1604629) group already incorporated or attaching the benzyl group to a pre-formed benzimidazole core.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the benzimidazole ring system. These methods typically involve the reaction of an o-phenylenediamine (B120857) substrate with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, to form the fused heterocyclic ring.

The condensation of o-phenylenediamine with benzaldehyde (B42025) derivatives is a direct route to substituted benzimidazoles. However, this reaction can lack selectivity, often producing a mixture of the 2-substituted product (2-phenyl-1H-benzimidazole) and the desired 1,2-disubstituted product (1-benzyl-2-phenyl-1H-benzimidazole). gsconlinepress.com The formation of the 1,2-disubstituted product occurs via an initial condensation to form the 2-phenyl-1H-benzimidazole, which is then N-benzylated in situ by a second molecule of benzaldehyde through a reductive process.

To overcome the lack of selectivity, various catalytic systems have been developed. The use of specific catalysts can steer the reaction toward the desired 1,2-disubstituted product. For instance, employing Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst with a 1:2 ratio of o-phenylenediamine to benzaldehyde selectively yields 1-benzyl-2-phenyl-1H-benzimidazole. gsconlinepress.com Similarly, heterogeneous catalysts like Montmorillonite K10 (MK10) under microwave irradiation have proven highly effective, producing 1-benzyl-2-phenyl-benzimidazole in excellent yields. researchgate.net

Table 1: Catalytic Systems for the Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole from o-Phenylenediamine and Benzaldehyde

| Catalyst | Reactant Ratio (Diamine:Aldehyde) | Conditions | Yield of 1-Benzyl-2-phenyl-1H-benzimidazole | Reference |

|---|---|---|---|---|

| Er(OTf)₃ | 1:2 | Water, Microwave (MW) or Conventional Heating, 15 min | 72% | gsconlinepress.com |

| Montmorillonite K10 (20 wt%) | 1:2 | MW Irradiation, 60 °C | 98.5% | researchgate.net |

| None | 1:2 | Water, MW Irradiation, 15 min | 51% (in a mixture) | gsconlinepress.com |

| Sodium Metabisulfite (Na₂S₂O₅) | N/A | N/A | Effective for 2-arylbenzimidazoles | nih.gov |

The Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, is a foundational method for synthesizing 2-substituted benzimidazoles. biointerfaceresearch.comnih.gov This reaction typically requires acidic conditions and elevated temperatures to drive the cyclodehydration. biointerfaceresearch.comrsglobal.pl While this method does not directly install the N-benzyl group, it is a crucial step in a two-step sequence to prepare this compound derivatives.

In this approach, the 1H-benzimidazole core is first synthesized. For example, reacting o-phenylenediamine with glycolic acid in the presence of hydrochloric acid produces (1H-benzo[d]imidazol-2-yl)methanol. organic-chemistry.org This intermediate, which possesses the benzimidazole nucleus, can then be subjected to N-benzylation in a separate step to yield the final 1-benzyl substituted product. organic-chemistry.org This sequential strategy allows for the synthesis of diverse derivatives where the substituents at the 1- and 2-positions can be varied independently. Other derivatives of carboxylic acids, such as nitriles, imidates, or orthoesters, can also be used in the initial condensation step. rsglobal.pl

Benzimidazolones (1,3-dihydro-2H-benzimidazol-2-ones) are an important class of related heterocyclic compounds. While various synthetic routes to this scaffold exist, such as the intramolecular N-arylation of ureas or the cyclization of o-phenylenediamines with urea, the specific pathway involving the direct condensation of benzylamine (B48309) with benzimidazole-2-carboxylic acid derivatives is less commonly documented in mainstream literature. organic-chemistry.orgnih.gov

Theoretically, such a transformation would proceed via standard amide bond formation. Benzimidazole-2-carboxylic acid would first be activated, for instance, by conversion to its corresponding acid chloride or ester. This activated derivative would then react with benzylamine to form an N-benzyl amide. A subsequent intramolecular cyclization, potentially promoted by heat or a base, would be required to form the benzimidazolone ring.

More established methods for preparing N-benzyl benzimidazolones typically involve the N-alkylation of a pre-formed benzimidazolone core. wikipedia.org In this common protocol, the benzimidazolone is synthesized first (e.g., from an isatoic anhydride), and then the benzyl group is introduced by reacting the heterocycle with a benzyl halide in the presence of a base. wikipedia.org

Condensation with Carboxylic Acids or Derivatives

N-Benzylation Approaches

The most direct and widely utilized method for synthesizing this compound is the N-alkylation of the 1H-benzimidazole core with a benzylating agent. This approach offers high convergence and allows for late-stage introduction of the benzyl group onto a pre-functionalized benzimidazole ring.

The N-benzylation of 1H-benzimidazole with benzyl halides (e.g., benzyl chloride or benzyl bromide) is a classic nucleophilic substitution reaction. Because the two nitrogen atoms in the non-symmetrically substituted benzimidazole ring are non-equivalent, the reaction can potentially yield two different regioisomers (N1 and N3 substituted products). However, for the parent 1H-benzimidazole, the two nitrogens are equivalent due to tautomerism, leading to a single product upon N-benzylation. When the benzimidazole ring is already substituted at the 2-, 5-, or 6-positions, the reaction can produce a mixture of regioisomers, and achieving regioselectivity becomes a key challenge.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) using a base to deprotonate the benzimidazole nitrogen, thereby generating the more nucleophilic benzimidazolate anion. The choice of base and reaction conditions can influence the regioselectivity and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. Microwave-assisted methods have also been shown to accelerate the reaction and improve yields. nih.gov

Table 2: Conditions for N-Benzylation of Benzimidazole Derivatives

| Benzimidazole Substrate | Benzylating Agent | Base | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| 2-Benzylthiomethyl-1H-benzimidazole | Substituted Benzyl Halides | K₂CO₃ | DMF | 70 °C, 2 h | N-alkylated products in 50-80% yield | |

| 2,6-Disubstituted 1H-benzimidazoles | Substituted Benzyl Halides | N/A | N/A | Microwave-assisted | N-alkylated products in 46-98% yield | nih.gov |

| 1H-Benzo[d]imidazol-2-amine | Benzyl Halides | N/A | N/A | N/A | 1-Benzyl-1H-benzo[d]imidazol-2-amines | rsglobal.pl |

| Imidazole (B134444)/Benzimidazole | Alkyl Halides | N/A | Alkaline water-SDS system | 55-60 °C | High yield of N-1 alkylated product |

Condensation of Substituted Benzimidazoles with Benzyl Chloride and Chloromethylbenzyl Ether

A common and straightforward method for the N-alkylation of benzimidazoles involves their condensation with benzyl halides. Specifically, N-1 substituted benzimidazoles can be prepared through the condensation of substituted benzimidazoles with benzyl chloride or chloromethylbenzyl ether under anhydrous conditions. researchgate.net This reaction typically involves the deprotonation of the benzimidazole N-H group with a base, followed by nucleophilic substitution on the benzyl halide.

For instance, the reaction of (1H-benzo[d]imidazol-2-yl)methanol with appropriate benzyl bromides in the presence of potassium carbonate (K₂CO₃) yields substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol. nih.gov Similarly, the alkylation of benzimidazole with benzyl bromide using potassium carbonate as the base in dimethylformamide (DMF) at 70°C has been reported to produce this compound with a yield of 85%.

Advanced Synthetic Protocols

To overcome the limitations of traditional methods, such as harsh reaction conditions and long reaction times, several advanced synthetic protocols have been developed.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various benzimidazole derivatives, offering significant reductions in reaction times and often leading to higher yields and cleaner products compared to conventional heating methods. tandfonline.comarkat-usa.org

For example, the synthesis of 2,6-disubstituted 1H-benzimidazole derivatives has been achieved by condensing benzene-1,2-diamine derivatives with substituted aromatic aldehydes under microwave irradiation. nih.gov In another application, the reaction of iminoester hydrochlorides of phenylacetic acid with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation at 65°C for 10 minutes (at 300 W) produced benzimidazole derivatives in good yields. tandfonline.com Furthermore, a solvent-free microwave-assisted method for synthesizing 1,2-disubstituted benzimidazoles using erbium triflate (Er(OTf)₃) as a catalyst has been reported, yielding products in a short time with high selectivity. mdpi.com

A comparative study highlighted the efficiency of microwave synthesis, where the yield of a benzimidazole derivative increased from 70% under conventional heating to 92% with microwave assistance. dergipark.org.tr

One-Pot Synthesis Strategies

One-pot synthesis strategies are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. asianpubs.org Several one-pot methods for the synthesis of this compound and its derivatives have been reported.

One such method involves the condensation of o-phenylenediamines with aryl aldehydes. doi.org A one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN₃) catalyzed by copper chloride (CuCl) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (B87167) (DMSO) at 120°C for 12 hours has been used to synthesize benzimidazoles in good yields. organic-chemistry.org Another efficient one-pot synthesis of substituted 1-phenyl-1H-benzimidazole involves the use of iron (Fe) to facilitate the reduction and cyclization of 2-nitro-N-phenylaniline in a liquid organic acid as the solvent, achieving yields of 80-92%. sioc-journal.cn

Catalytic Approaches

The use of catalysts in the synthesis of benzimidazoles offers advantages such as milder reaction conditions, higher efficiency, and improved selectivity.

Phosphoric Acid Catalysis : Phosphoric acid has been employed as an efficient and eco-friendly homogeneous catalyst for the synthesis of 1-benzyl-2-phenyl-benzimidazole and its derivatives. rsc.orgrsc.org The condensation reaction of o-phenylenediamine (OPD) and aromatic aldehydes in methanol (B129727) under thermal conditions in the presence of phosphoric acid provides the desired products in moderate to excellent yields (61–89%) within short reaction times (13–30 minutes). rsc.orgrsc.org Silica-bound phosphoric acid has also been shown to be a reusable and efficient solid acid catalyst for benzimidazole synthesis. thieme-connect.de

Palladium-Catalyzed Reductions and Couplings : Palladium catalysts are versatile and have been used in various synthetic routes to benzimidazoles. For example, the palladium-catalyzed reduction of 2-nitroanilines in the presence of ammonium (B1175870) formate (B1220265) can generate the corresponding o-phenylenediamines in situ, which then react to form 2-substituted 1H-benzimidazoles. thieme-connect.de Palladium-catalyzed C-H activation has been utilized for the regioselective synthesis of 2(2'-biphenyl)benzimidazoles from 2-aryl-benzimidazoles and iodobenzene (B50100) analogs. nycu.edu.tw Furthermore, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions have been employed for the functionalization of the 5(6)-position of N-protected-5-bromo-2-nitrophenyl-benzimidazole. uc.pt

Copper-Mediated Reactions : Copper catalysts offer an economical and efficient alternative for the synthesis of benzimidazoles. mdpi.com A copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes has been developed to prepare 1,2-substituted benzimidazoles. nih.gov In this reaction, an N-sulfonylketenimine intermediate is formed, which undergoes two nucleophilic additions, and the sulfonyl group is eliminated via cyclization. nih.gov Copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. organic-chemistry.org Additionally, a one-pot copper-promoted synthesis of 2-arylaminobenzimidazoles has been developed, involving a domino C-N cross-coupling reaction. researchgate.net

Chemical Reactivity and Derivatization

The benzimidazole core in this compound is susceptible to various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions and Benzimidazole Derivative Formation

This compound can undergo oxidation reactions using various oxidizing agents, leading to the formation of different benzimidazole derivatives. For instance, oxidation with agents like potassium permanganate (B83412) can lead to the formation of benzimidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

In a specific synthetic route, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol can be oxidized using the Dess-Martin periodinane to yield substituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes. nih.gov These aldehydes can then be used in subsequent reactions, such as the Claisen-Schmidt condensation with acetophenones, to generate more complex benzimidazole-chalcone hybrids. nih.gov The oxidation of 1H-benzo[d]imidazole-2-carboxylic acid can be achieved with potassium permanganate. nih.gov

Data Tables

Table 1: Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4,5-dichloro-1,2-phenylenediamine, iminoester hydrochlorides | Methanol, 65°C, 10 min, 300W | 5,6-dichloro-2-(substitutedbenzyl)-1H-benzimidazole | Good | tandfonline.com |

| Benzene-1,2-diamine derivatives, substituted aromatic aldehydes | Microwave irradiation | 2,6-disubstituted 1H-benzimidazole derivatives | - | nih.gov |

| N-phenyl-o-phenylenediamine, benzaldehyde | Er(OTf)₃ (1% mol), solvent-free, 60°C, 5 min | 1,2-disubstituted benzimidazoles | >96 | mdpi.com |

| Substituted benzimidazole, substituted aldehyde | Methanol, KOH | Benzimidazolyl chalcones | - | rasayanjournal.co.in |

| Conventional Method | - | Benzimidazole derivative | 70 | dergipark.org.tr |

| Microwave Method | - | Benzimidazole derivative | 92 | dergipark.org.tr |

Table 2: Catalytic Synthesis of this compound Derivatives

| Catalyst | Reactants | Solvent/Conditions | Product | Yield (%) | Reference |

| Phosphoric Acid | o-phenylenediamine, aromatic aldehydes | Methanol, thermal | 1-benzyl-2-phenyl-benzimidazole and derivatives | 61-89 | rsc.orgrsc.org |

| Pd(OAc)₂/AgOAc | 2-aryl-benzimidazoles, iodobenzene analogs | Sealed tube | 2(2'-biphenyl)-benzimidazoles | High | nycu.edu.tw |

| CuI/Et₃N | N-(2-aminophenyl)benzamide, tosylazide, ethynylbenzene | MeCN, 80°C, 3.5 h | (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 95 | nih.gov |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Substituted benzimidazoles | - | organic-chemistry.org |

| CuCl/TMEDA | 2-haloanilines, aldehydes, NaN₃ | DMSO, 120°C, 12 h | Benzimidazoles | Good | organic-chemistry.org |

Reduction Reactions and Reduced Benzimidazole Derivative Formation

The reduction of substituted this compound derivatives is a key method for introducing new functional groups, particularly amino groups, which can serve as handles for further molecular elaboration. A common strategy involves the reduction of nitro-substituted benzimidazoles to their corresponding primary amines.

Catalytic hydrogenation is a frequently employed method for this transformation. For instance, the reduction of nitro-containing benzimidazole precursors can be achieved using hydrogen gas in the presence of a metal catalyst. One study reports the successful hydrogenation of a nitro-substituted benzimidazole using 10% platinum on charcoal in methanol at 80°C under a hydrogen pressure of 5 bar. scielo.org.mx This process yielded the corresponding amino-benzimidazole derivative. scielo.org.mx

Another approach involves palladium-catalyzed hydrogenation. In the synthesis of 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles, a final step involves the reduction of a nitro group. uc.pt This is typically accomplished using a palladium catalyst to afford the desired amino-substituted product in high yield. uc.pt

Beyond the reduction of nitro groups, other functionalities on the benzimidazole scaffold can also be targeted. For example, a ketone group at the 2-position of a this compound can be reduced to a secondary alcohol. This transformation is commonly carried out using sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent, yielding the corresponding alcohol derivative.

The following table summarizes representative reduction reactions on benzimidazole derivatives:

| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| N-Benzyl-4-chloro-2-nitroaniline | SnCl₂·2H₂O | N¹-Benzyl-4-chlorobenzene-1,2-diamine | N/A | nih.gov |

| 1-Iodo-4-nitrobenzene (model for nitroaromatic reduction) | Ru-Sn/Al₂O₃, H₂ (continuous flow) | 4-Iodoaniline | 89 | researchgate.net |

| 3-(1-benzyl-1H-benzimidazol-2-yl)-3-oxopropanal (conceptual) | Sodium borohydride | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | N/A | |

| N-Allyl- or N-benzyl-2-nitrobenzenamines | Palladium catalyst, CO | 2-Substituted benzimidazoles | N/A | researchgate.net |

N/A: Not available in the cited source.

Nucleophilic Substitution Reactions of the Benzyl Group

The benzyl group attached to the nitrogen of the benzimidazole ring can be a site for various chemical transformations, although direct nucleophilic substitution at the benzylic carbon is less common than reactions involving the benzimidazole nucleus itself. More frequently, the benzimidazole nitrogen acts as a nucleophile in substitution reactions. For example, the synthesis of this compound itself involves the nucleophilic attack of the benzimidazole nitrogen on benzyl bromide.

However, the broader context of nucleophilic substitution reactions involving N-benzyl benzimidazole derivatives often pertains to substitutions at other positions of the molecule, with the N-benzyl group directing or influencing the reaction's outcome. For instance, N-nucleophilic substitution reactions have been carried out on the benzimidazole ring of 2-(4-fluorobenzyl)benzimidazole with various electrophiles, leading to new derivatives with high yields. rsc.org

In a different synthetic approach, the functionalization at the 5(6)-position of a 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole was achieved through palladium-catalyzed Buchwald-Hartwig amination. uc.pt This reaction involves the nucleophilic substitution of the bromine atom by an amine, demonstrating a powerful method for C-N bond formation on the benzimidazole core.

The following table details examples of nucleophilic substitution reactions on benzimidazole derivatives:

| Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Benzimidazole | Benzyl bromide | This compound | N/A | |

| 1-Benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole | 4-(Methylsulfonyl)aniline, Pd(OAc)₂, XPhos | 1-Benzyl-N-(4-(methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1-benzimidazol-5(6)-amine | N/A | uc.pt |

| 2-(4-Fluorobenzyl)benzimidazole | Various electrophiles | N-substituted 2-(4-fluorobenzyl)benzimidazole derivatives | ~80 | rsc.org |

N/A: Not available in the cited source.

Formation of Pyrimidine (B1678525) Derivatives from Benzimidazole Chalcones

A significant synthetic application of this compound derivatives is their use as precursors for the construction of more complex heterocyclic systems. Benzimidazole chalcones, which are α,β-unsaturated ketones bearing a benzimidazole moiety, are valuable intermediates in these syntheses. The reaction of these chalcones with guanidine (B92328) hydrochloride provides a direct route to the formation of 2-aminopyrimidine (B69317) derivatives.

In a representative procedure, a this compound chalcone (B49325) is dissolved in a mixture of absolute alcohol and aqueous sodium hydroxide (B78521) solution. researchgate.net The addition of guanidine hydrochloride to this mixture, followed by refluxing for 10-12 hours, leads to the cyclization and formation of the corresponding 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-6-(substituted phenyl)pyrimidin-2-amine. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography. researchgate.net

The following table presents the synthesis of various pyrimidine derivatives from N-benzyl benzimidazole chalcones:

| Chalcone Precursor (Substituted Phenyl Group) | Reagents | Product (Substituted Phenyl Group) | Yield (%) | Reference |

| Phenyl | Guanidine hydrochloride, NaOH, EtOH | Phenyl | 72 | researchgate.net |

| 4-Chlorophenyl | Guanidine hydrochloride, NaOH, EtOH | 4-Chlorophenyl | 78 | researchgate.net |

| 4-Methoxyphenyl | Guanidine hydrochloride, NaOH, EtOH | 4-Methoxyphenyl | 65 | researchgate.net |

| 4-Nitrophenyl | Guanidine hydrochloride, NaOH, EtOH | 4-Nitrophenyl | 62 | researchgate.net |

| 4-(Dimethylamino)phenyl | Guanidine hydrochloride, NaOH, EtOH | 4-(Dimethylamino)phenyl | 75 | researchgate.net |

Transesterification Reactions of Benzimidazole Analogs

Transesterification is a crucial reaction for modifying ester functionalities within a molecule, and benzimidazole analogs bearing ester groups can undergo this transformation under appropriate conditions. This reaction is particularly useful for creating a library of derivatives from a common intermediate, which can be valuable in medicinal chemistry for structure-activity relationship studies.

Acid-catalyzed transesterification is a common method. For example, a methyl ester on the benzimidazole core, such as in methyl benzimidazole-5-carboxylate, can be converted to other esters by reaction with a different alcohol in the presence of a strong acid like sulfuric acid. This process retains the ester group but modifies its alkyl component.

In a related context, the use of sodium methoxide (B1231860) (NaOMe) in methanol has been shown to cause transesterification of ethyl indol-2-carboxylate, an indole (B1671886) analog of benzimidazole. researchgate.net This indicates that base-catalyzed transesterification is also a viable strategy for these types of heterocyclic esters. Furthermore, iodine has been reported as a mild and efficient catalyst for the transesterification of various β-ketoesters with a range of alcohols, including sterically hindered ones. researchgate.net

A study on the synthesis of benzimidazole derivatives consisting of ester and carboxylic acid moieties highlighted the hydrolysis of the ester groups to increase polarity, which is the reverse of esterification but underscores the reactivity of the ester functionality. analis.com.my

The following table provides examples of transesterification reactions relevant to benzimidazole analogs:

| Starting Ester | Reagent(s) | Product Ester | Catalyst | Reference |

| Methyl benzimidazole-5-carboxylate (conceptual) | R-OH | Alkyl benzimidazole-5-carboxylate | H₂SO₄ | |

| Ethyl indol-2-carboxylate | Methanol | Methyl indol-2-carboxylate | NaOMe | researchgate.net |

| Various β-ketoesters | Various alcohols | Transesterified β-ketoesters | Iodine | researchgate.net |

| Ethyl 3-amino-4-(2-hydroxy-ethanolamine)-benzoic acid ethyl ester | N/A (hydrolysis) | 3-amino-4-(2-hydroxy-ethanolamine)-benzoic acid | N/A (hydrolysis) | analis.com.my |

Advanced Spectroscopic and Structural Elucidation Techniques in 1 Benzyl 1h Benzimidazole Research

Crystallographic Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, have provided precise insights into the three-dimensional structure of 1-Benzyl-1H-benzimidazole in the solid state.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise molecular and crystal structures of this compound. These studies reveal that the benzimidazole (B57391) ring system is essentially planar. nih.govresearchgate.net The compound has been shown to crystallize in different polymorphic forms, with detailed crystallographic data available for each.

For a monoclinic polymorph, the crystal data indicates a space group of P2₁/n. The unit cell parameters have been reported as a = 6.2265 (10) Å, b = 8.1740 (13) Å, c = 20.975 (4) Å, and β = 97.839 (2)°, with a unit cell volume of 1057.5 (3) ų. nih.gov This analysis was conducted at a temperature of 93 K using Mo Kα radiation. nih.govresearchgate.net The refinement of the structure resulted in an R-factor of 0.038. nih.goviucr.org

An orthorhombic polymorph has also been identified, providing a contrast in crystal packing and molecular conformation. nih.gov This highlights the ability of this compound to adopt different crystalline arrangements under varying conditions.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) ** | 97.839 (2) |

| Volume (ų) ** | 1057.5 (3) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation | Mo Kα |

| R-factor | 0.038 |

Polymorphism and Dihedral Angle Analysis

This compound is known to exhibit polymorphism, existing in at least two different crystal forms: monoclinic and orthorhombic. nih.gov This phenomenon arises from the ability of the molecule to pack in different arrangements in the solid state, leading to distinct physical properties.

Intermolecular Interactions and Crystal Packing Analysis (e.g., C-H···N, C-H···π, Hydrogen-bonding, van der Waals interactions)

The crystal packing of this compound is stabilized by a network of intermolecular interactions. In the monoclinic polymorph, molecules are linked into chains along the a-axis by C-H···N hydrogen bonds. nih.goviucr.org Specifically, a C10-H10B···N2 interaction with a donor-acceptor distance of 3.4890 (14) Å and an angle of 173° has been identified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is routinely used to confirm the structure of this compound. The spectrum exhibits characteristic signals that correspond to the different types of protons in the molecule.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₂ | 5.33 - 5.38 | s |

| Aromatic-H | 7.16 - 7.93 | m |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| N-CH₂ | 48.73 |

| Aromatic-C | 109.95 - 143.91 |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹⁵N-¹H HSQC NMR) for Structural and Binding Studies

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound derivatives where spectral overlap can occur in 1D spectra. ugm.ac.idlew.ro

¹H-¹H Correlated Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks within the molecule. For instance, in a substituted this compound derivative, a COSY spectrum would show correlations between adjacent aromatic protons on both the benzimidazole and benzyl (B1604629) rings, confirming their connectivity. turkjps.orgnih.gov For example, correlations between H-6 and H-7 on the benzimidazole ring and between the ortho, meta, and para protons of the benzyl group would be clearly visible. turkjps.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This technique is vital for assigning carbon signals based on the known proton assignments. In the context of this compound, an HSQC experiment would link the benzylic methylene (B1212753) protons (CH₂) to their corresponding carbon atom and the aromatic protons to their respective carbon atoms in both the benzimidazole and benzyl moieties. ugm.ac.idturkjps.org

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments identified by COSY and HSQC. For example, the benzylic protons would show an HMBC correlation to the C2 carbon of the benzimidazole ring, confirming the point of attachment of the benzyl group. ugm.ac.idturkjps.org

¹⁵N-¹H HSQC/HMBC experiments offer direct insight into the nitrogen environment. An ¹⁵N-¹H HSQC can distinguish between the two nitrogen atoms in the imidazole (B134444) ring. The protonated nitrogen will show a direct correlation, while the unprotonated nitrogen can be identified through long-range couplings in an HMBC spectrum. lew.ro These techniques are crucial for studying tautomerism and intermolecular interactions, such as hydrogen bonding. lew.roturkjps.org

Table 1: Representative 2D NMR Correlations for a this compound Derivative

| Correlation Type | Interacting Nuclei | Structural Information |

| ¹H-¹H COSY | Aromatic H (benzimidazole) ↔ Aromatic H (benzimidazole) | Confirms connectivity within the benzimidazole ring system. turkjps.orgnih.gov |

| Aromatic H (benzyl) ↔ Aromatic H (benzyl) | Establishes the coupling network of the benzyl group protons. turkjps.orgnih.gov | |

| ¹⁵N-¹H HSQC | N-H ↔ N | Identifies the protonated nitrogen atom in the imidazole ring. lew.ro |

| ¹³C-¹H HSQC | CH₂ (benzyl) ↔ C (benzyl) | Assigns the benzylic methylene carbon. ugm.ac.idturkjps.org |

| Aromatic CH ↔ Aromatic C | Assigns the protonated aromatic carbons. ugm.ac.idturkjps.org | |

| ¹³C-¹H HMBC | CH₂ (benzyl) ↔ C2 (benzimidazole) | Confirms the attachment of the benzyl group to the benzimidazole ring. ugm.ac.idturkjps.org |

| H-7 ↔ C-5 | Shows long-range coupling within the benzimidazole ring. turkjps.org |

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The disappearance of the N-H stretching vibration, typically seen in unsubstituted benzimidazole around 3134-3452 cm⁻¹, is a key indicator of successful N-alkylation with the benzyl group. acs.orguobaghdad.edu.iq The introduction of the benzyl group gives rise to characteristic sp³ C-H stretching frequencies below 3000 cm⁻¹ (around 2838-2992 cm⁻¹). acs.org

Other significant vibrational modes include:

Aromatic C-H stretching: Observed in the region of 3002-3101 cm⁻¹. acs.orgimpactfactor.org

C=N stretching of the imidazole ring, which typically appears between 1608 and 1670 cm⁻¹. acs.orgscispace.com

C=C stretching of the aromatic rings, found in the 1446-1591 cm⁻¹ range. acs.orgimpactfactor.org

These characteristic absorption bands provide a spectroscopic fingerprint for the this compound structure. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3002 - 3101 | acs.orgimpactfactor.org |

| Aliphatic C-H Stretch | 2838 - 2992 | acs.orgscispace.com |

| C=N Stretch (Imidazole) | 1608 - 1670 | acs.orgscispace.com |

| C=C Stretch (Aromatic) | 1446 - 1591 | acs.orgimpactfactor.org |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the conjugated benzimidazole and benzyl ring systems. ajbasweb.com Typically, two main absorption peaks are observed in the UV region, often between 280 and 350 nm. ajbasweb.comiucr.org

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to interpret these electronic transitions. researchgate.netbiointerfaceresearch.com These calculations help to assign the observed absorption bands to specific molecular orbital transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other higher energy transitions. researchgate.netscielo.org.za For example, in some benzimidazole derivatives, transitions are assigned as π–π* in nature, with the molecular orbitals involved being primarily localized on the benzimidazole ring system and the attached phenyl group. iucr.org

Table 3: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

| Compound Type | Absorption Maximum (λmax) | Transition Type | Reference |

| Benzimidazole Derivatives | ~280 nm and ~320 nm (shoulder) | π→π | iucr.org |

| 1-benzylbenzimidazole | 290-350 nm | π→π | ajbasweb.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. In electrospray ionization (ESI-MS), the compound is typically observed as a protonated molecular ion, [M+H]⁺. turkjps.org For this compound (C₁₄H₁₂N₂), the expected molecular weight is approximately 208.26 g/mol . nih.gov

Electron impact mass spectrometry (EI-MS) provides detailed information about the molecule's fragmentation pattern, which is characteristic of its structure. A common and significant fragmentation pathway for benzimidazole derivatives involves the loss of a hydrogen cyanide (HCN) molecule. journalijdr.com The mass spectra of this compound and its derivatives are often characterized by a base peak corresponding to a stable fragment. The fragmentation patterns are crucial for confirming the identity and purity of synthesized compounds. journalijdr.comresearchgate.net

Computational and Theoretical Investigations of 1 Benzyl 1h Benzimidazole

Density Functional Theory (DFT) Studies

DFT has proven to be a powerful tool for investigating the molecular structure, reactivity, and spectroscopic properties of benzimidazole (B57391) derivatives. ekb.egnih.govresearchgate.nettandfonline.com Calculations are often performed using various functionals, such as B3LYP, with different basis sets like 6-31G**, 6-311G(d,p), and cc-pVDZ, to achieve results that correlate well with experimental data. nih.govbiointerfaceresearch.comiucr.orgnih.gov

Geometry Optimization and Electronic Properties Elucidation

Computational modeling, particularly at the B3LYP/6-31G** level of theory, is employed to determine the equilibrium geometry of 1-benzyl-1H-benzimidazole derivatives. biointerfaceresearch.comcarta-evidence.org X-ray diffraction studies of this compound have revealed that the benzimidazole ring system is essentially planar. researchgate.netiucr.orgnih.gov The molecule can crystallize in different polymorphic forms, such as monoclinic and orthorhombic, which exhibit distinct dihedral angles between the benzimidazole and benzyl (B1604629) groups. In one monoclinic form, this dihedral angle is reported to be 85.77°. researchgate.netiucr.orgnih.gov

Theoretical calculations on related structures, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have been compared with experimental X-ray diffraction data, showing good agreement for bond lengths and angles. biointerfaceresearch.com For instance, the C1-N32 and C10-N33 bond lengths in the imidazole (B134444) ring, as well as the C1-C2 and C10-C11 bond lengths, have been computationally determined and compared to known structures. biointerfaceresearch.com These studies provide a detailed picture of the molecule's three-dimensional structure.

The electronic properties of these compounds are also thoroughly investigated. For example, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, some compounds were identified as strong electron donors, while others were found to be effective electron acceptors. carta-evidence.org

Table 1: Selected Optimized Geometrical Parameters of 1-Benzyl-2-Phenyl-1H-benzimidazole Derivatives (A1-A6) Compared to a Reference Compound (Aa)

| Parameter | A1 | A2 | A3 | A4 | A5 | A6 | Aa* |

|---|---|---|---|---|---|---|---|

| Bond Length (Е) | |||||||

| C1-N32 | 1.391 | 1.391 | 1.389 | 1.392 | 1.391 | 1.389 | 1.405 |

| C1-C2 | 1.412 | 1.411 | 1.412 | 1.412 | 1.409 | 1.412 | 1.3208 |

| C10-N33 | 1.396 | 1.396 | 1.393 | 1.397 | 1.393 | 1.316 | 1.4809 |

| C10-C11 | 1.474 | 1.474 | 1.474 | 1.472 | 1.489 | 1.475 | 1.5400 |

| Bond Angle (°) | |||||||

| C1–N32-C10 | 105.84 | 105.79 | 105.92 | 105.79 | 105.59 | 124.25 | - |

| N32-C10-N33 | 113.05 | 113.07 | 113.05 | 112.93 | 113.38 | 113.04 | - |

| Dihedral Angle (°) | |||||||

| C1-N32-C10-N33 | -0.75 | 0.76 | 0.44 | -0.78 | 2.77 | 0.58 | 17.02 |

*Aa: 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole. Data from biointerfaceresearch.com.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. iucr.orgnih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), provides insights into the molecule's electronic properties and reactivity. iucr.orgmdpi.com A smaller energy gap generally signifies higher chemical reactivity. researchgate.net

For instance, in a study of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrate, the HOMO and LUMO were found to be distributed over the entire molecule. iucr.orgiucr.org The calculated HOMO energy was -6.1633 eV, the LUMO energy was -0.8166 eV, and the resulting energy gap was 5.3468 eV. iucr.orgiucr.org In another study on N-Butyl-1H-benzimidazole, the HOMO-LUMO energy gap was used to determine its stability. mdpi.com DFT calculations are frequently used to determine these parameters, which are essential for predicting a compound's behavior in chemical reactions. researchgate.nettandfonline.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap of a Benzimidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1633 |

| ELUMO | -0.8166 |

| Energy Gap (ΔE) | 5.3468 |

Reactivity Indices: Electron-Donating/Accepting Powers, Chemical Hardness, Electrophilicity

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) are calculated from HOMO and LUMO energies to quantify the reactivity of molecules. carta-evidence.orgmdpi.commdpi.com Chemical hardness indicates the resistance to deformation of the electron cloud, with hard systems having a large HOMO-LUMO gap and soft systems having a small gap. mdpi.com The electrophilicity index measures the energy lowering due to maximal electron flow between a donor and an acceptor. mdpi.com

In a computational study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the electron-donating (ω-) and electron-accepting (ω+) powers were calculated. biointerfaceresearch.comcarta-evidence.orgresearchgate.net Some derivatives were identified as good electron donors, while others were classified as good electron acceptors, which was consistent with their chemical hardness and electrophilicity values. biointerfaceresearch.comcarta-evidence.orgresearchgate.net For example, compounds A1, A2, and A3 showed strong electron-donating capabilities, whereas A4 and A5 were effective electron acceptors. carta-evidence.org

Table 3: Calculated Reactivity Indices for 1-Benzyl-2-Phenyl-1H-benzimidazole Derivatives (eV)

| Compound | Electron-Donating Power (ω-) | Electron-Accepting Power (ω+) |

|---|---|---|

| A1 | 4.71 | 1.18 |

| A2 | 5.675 | 1.766 |

| A3 | 4.785 | 1.210 |

| A4 | 8.13 | 3.60 |

| A5 | 9.284 | 4.744 |

Data from biointerfaceresearch.comcarta-evidence.orgresearchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for identifying the reactive sites within a molecule for electrophilic and nucleophilic attack. nih.govmdpi.comkuleuven.benih.gov The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating different potential regions. mdpi.comnih.gov Typically, red areas signify negative potential (nucleophilic regions), blue areas indicate positive potential (electrophilic regions), and green represents neutral potential. nih.gov

For benzimidazole derivatives, MEP analysis helps in understanding their reactive behavior. In studies of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the MEP map showed that the most negative potential was located around the nitrogen and chlorine atoms, making them likely sites for nucleophilic attack, while the hydrogen atoms represented the most positive regions. Similarly, for the fungicide benomyl, a benzimidazole derivative, negative regions were primarily localized over the carbonyl groups, and positive regions were found over the benzimidazole ring. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species. scispace.com

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient, Quantum Theory of Atoms in Molecules)

The stability and structure of molecules are often influenced by non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. iucr.orgmdpi.com Computational techniques like Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (AIM) are employed to visualize and characterize these weak interactions. mdpi.com

RDG analysis can distinguish between different types of non-covalent interactions: hydrogen bonds are typically shown in blue, van der Waals interactions in green, and steric repulsions in red. mdpi.com In a study of N-Butyl-1H-benzimidazole, RDG analysis revealed the presence of attractive, van der Waals, and repulsive interactions within the molecule. mdpi.com Hirshfeld surface analysis is another method used to investigate intermolecular interactions in the crystalline state. For a derivative of this compound, this analysis showed that H···H, H···C/C···H, and O···H/H···O interactions were the most significant contributors to the crystal packing. iucr.orgiucr.org These studies are essential for understanding the supramolecular assembly and crystal engineering of these compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, hybridization, and intramolecular charge transfer interactions within a molecule. researchgate.netuni-muenchen.de It transforms the calculated wavefunction into a localized Lewis structure, consisting of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This analysis is valuable for understanding the stabilization of a molecule through hyperconjugative interactions and charge delocalization. mdpi.comresearchgate.net

In the study of N-Butyl-1H-benzimidazole, NBO analysis revealed strong intramolecular interactions, such as the delocalization of π-electrons from a C=C bond to antibonding orbitals, leading to significant stabilization energies. mdpi.com For example, the transfer of electron density from a lone pair on a nitrogen atom to antibonding orbitals resulted in high stabilization energies of 35.08 and 50.10 kJ/mol. mdpi.com Similarly, for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, NBO analysis elucidated the delocalization of electron density and identified the more basic nitrogen atom. These donor-acceptor interactions are key to understanding the molecule's electronic structure and stability. nih.govresearchgate.netacademicjournals.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Maps

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the electron density of a molecule. nih.gov These analyses provide a visual representation of electron localization, helping to identify chemical bonds, lone pairs of electrons, and delocalized electronic systems. tandfonline.commdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the molecule's potential biological activity.

Prediction of Binding Affinities and Interactions with Protein Targets

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with various protein targets, suggesting their potential as therapeutic agents. The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger interaction.

Derivatives of 1-benzyl-2-phenyl-1H-benzimidazole have shown promising binding affinities against several protein targets. carta-evidence.org For example, docking studies revealed binding affinities ranging from -8.3 to -9.0 kcal/mol for an APO-liver alcohol dehydrogenase inhibitor and from -9.2 to -10.0 kcal/mol for an antihypertensive protein hydrolase inhibitor. carta-evidence.orgbiointerfaceresearch.com These findings suggest potential antioxidant and antihypertensive properties for these compounds. carta-evidence.orgbiointerfaceresearch.com

In another study, a series of this compound derivatives were designed as potential anticancer agents targeting Galectin-1 (Gal-1). nih.gov The most potent compound in this series, 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (B126), was found to bind to Gal-1 with a binding constant (Ka) of 1.2 × 10⁴ M⁻¹ and an equilibrium constant (KD) of 5.76 × 10⁻⁴ M, as determined by fluorescence spectroscopy and Surface Plasmon Resonance (SPR), respectively. nih.gov Molecular docking studies were instrumental in understanding the interaction with Gal-1. nih.gov

Furthermore, novel benzimidazolyl DKA derivatives bearing a substituted benzyl moiety were designed and evaluated for their anti-HIV-1 activity. semanticscholar.org The most active compound showed an EC50 value of 40 μM. semanticscholar.org Docking studies of this compound within the HIV integrase (IN) active site showed it fitting perfectly, binding to the two Mg²⁺ ions present in the active site. semanticscholar.org

The following table summarizes the predicted binding affinities of some this compound derivatives against various protein targets.

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Activity |

| 1-benzyl-2-phenyl-1H-benzimidazole | APO-liver alcohol dehydrogenase inhibitor (5ADH) | -8.3 to -9.0 | Antioxidant |

| 1-benzyl-2-phenyl-1H-benzimidazole | Antihypertensive protein hydrolase inhibitor (4XX3) | -9.2 to -10.0 | Antihypertensive |

| 1-benzyl-5-chloro-1H-benzimidazole | Galectin-1 | - | Anticancer |

| Benzimidazolyl DKA | HIV Integrase | - | Anti-HIV-1 |

Elucidation of Binding Modes and Mechanisms of Action

Beyond predicting binding affinities, molecular docking also helps in elucidating the specific binding modes and potential mechanisms of action of this compound derivatives at the molecular level.

For the benzimidazolyl DKA derivatives targeting HIV integrase, docking analysis revealed that the binding mode resembles that of known integrase inhibitors like Raltegravir. semanticscholar.org The diketo acid (DKA) moiety chelates with the two magnesium ions in the active site, and the 2-fluorobenzyl group engages in π-π stacking interactions within a hydrophobic pocket formed by viral nucleotides DA17 and DC16, and the amino acid Pro214. semanticscholar.org This detailed interaction map suggests that the anti-HIV-1 activity of these compounds is likely due to the inhibition of the integrase enzyme. semanticscholar.org

In the case of 1,2-diaryl-1H-benzimidazole derivatives acting as JNK3 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed to understand the structure-activity relationship. nih.gov These models provide contour maps that indicate where steric bulk, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties on the ligand would enhance or decrease binding affinity, thereby elucidating the key features of the binding mode. nih.gov

The synthesis and structural elucidation of new benzimidazole amidoxime (B1450833) derivatives, designed as prodrugs, also benefit from computational analysis. turkjps.org While not explicitly a docking study, the structural analysis helps understand how these molecules might present themselves to a biological target. turkjps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit within SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are often developed in conjunction with Structure-Activity Relationship (SAR) studies.

While specific QSAR models solely for this compound were not found in the provided search results, studies on broader classes of benzimidazole derivatives highlight the approach. For instance, a QSAR study on benzimidazole derivatives as inhibitors of Escherichia coli methionine aminopeptidase (B13392206) used multiple linear regression (MLR) and artificial neural network (ANN) techniques. ajol.info The developed models showed that the activity depended on various molecular descriptors, including topological descriptors, Burden eigenvalues, 3D MoRSE descriptors, and 2D autocorrelation descriptors. ajol.info

Another study focused on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors developed predictive 3D-QSAR models (CoMFA and CoMSIA). nih.gov These models successfully described the non-linear combined affinity of different functional groups on the inhibitors, providing valuable insights for designing more potent and selective JNK3 inhibitors. nih.gov The statistical quality of the CoMFA model was indicated by a q² of 0.795 and an r² of 0.931, while the CoMSIA model had a q² of 0.700 and an r² of 0.937. nih.gov

SAR studies on this compound derivatives have also provided implicit QSAR insights. For example, in a series of anticancer agents, it was found that larger substituents on the benzene (B151609) ring of the benzamide moiety reduced cytotoxic activity. nih.gov In another series targeting HIV-1, the introduction of fluoro, chloro, or methyl groups at specific positions on the benzyl ring increased activity, while methoxy (B1213986) or other methyl substitutions led to lower potency. semanticscholar.org These empirical observations are the foundation upon which formal QSAR models can be built.

Non-linear Optical (NLO) Properties and Ferroelectric Material Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Ferroelectric materials are materials that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field.

Research has shown that derivatives of this compound possess interesting NLO properties. A study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives demonstrated that some of these compounds exhibit NLO behavior greater than that of urea, a standard reference material for NLO properties. carta-evidence.orgbiointerfaceresearch.com The molecular hyperpolarizability of these compounds suggested their potential as candidate NLO materials. researchgate.net

Furthermore, a series of benzimidazole-based salts, created by reacting 1-benzyl-2-phenyl-1H-benzimidazole with an inorganic acid, were found to crystallize in a chiral space group (P1). rsc.org These salts exhibit moderate second harmonic generation (SHG) responses, a key characteristic of NLO materials, and also show ferroelectric properties. rsc.orgacs.org This indicates that the this compound scaffold can be a valuable building block for the design of new multifunctional materials.

The design of organic ferroelectric materials often involves creating molecules that can undergo structural phase transitions. rsc.org The inclusion of chiral groups can facilitate the reorientation of molecules, leading to ferroelectric phase transitions and the reversal of polarization. rsc.org The successful creation of ferroelectric salts from a this compound derivative highlights the potential of this chemical family in the design of novel ferroelectric materials. rsc.org

Biological Activities and Pharmacological Mechanisms of 1 Benzyl 1h Benzimidazole Derivatives

Anticancer Activities

Derivatives of 1-benzyl-1H-benzimidazole have shown notable efficacy against various cancer cell lines, operating through several distinct mechanisms to inhibit tumor growth and induce cell death. nih.gov

Inhibition of Cancer Cell Proliferation

A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.

For instance, certain 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole derivatives have displayed significant cytostatic effects against human MCF-7 and MDA-MB-231 breast cancer cell lines. d-nb.info One derivative, in particular, showed comparable effects to the standard drug cisplatin (B142131) at a concentration of 5 µM. d-nb.info Similarly, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were evaluated for their anticancer activity against MCF-7 cells, with two compounds identified as the most potent cytotoxic agents. acs.org

Other studies have reported the anti-proliferative capabilities of this compound derivatives against various other cancer cell lines, including:

Leukemia (HL60) nih.gov

Lung cancer (A549) nih.gov

Colon cancer (HCT-116) nih.gov

Liver cancer (HepG-2) nih.gov

Prostate cancer (PC-3) rsc.org

Ovarian cancer (A-2780) frontiersin.org

The inhibitory concentrations (IC50) for these derivatives vary depending on the specific compound and cell line. For example, one derivative demonstrated an IC50 value of 7.01 ± 0.20 μM against MCF-7 cells. nih.govrsc.org Another study found that two compounds had IC50 values of 0.64 μM and 0.37 μM against the human prostate cancer cell line PC-3. rsc.org

Table 1: Antiproliferative Activity of this compound Derivatives

| Derivative Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole | MCF-7, MDA-MB-231 | Significant cytostatic effects, comparable to cisplatin at 5 µM. | d-nb.info |

| Alkylsulfonyl 1H-benzo[d]imidazole | MCF-7 | Two compounds identified as most potent cytotoxic agents. | acs.org |

| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | MCF-7 | IC50 value of 7.01 ± 0.20 μM. | nih.govrsc.org |

| 1H-benzimidazole derivatives | PC-3 | IC50 values of 0.64 μM and 0.37 μM for two compounds. | rsc.org |

| 1-benzyl and 2-phenyl substituted zinc (II) complexes | A-2780 | Superior activity compared to docetaxel (B913) at 0.1 µM. | frontiersin.org |

Induction of Apoptosis Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, modulation of the Bax/Bcl-2 protein ratio, and induction of mitochondrial dysfunction.

Caspase Activation: Caspases are a family of proteases that play a crucial role in executing the apoptotic process. oup.com Studies have shown that treatment with this compound derivatives can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. bohrium.comrsc.org For example, certain derivatives were found to induce apoptosis in HCT-116 cells through the activation of caspase-3. bohrium.com

Bax/Bcl-2 Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with members like Bax promoting apoptosis and others like Bcl-2 inhibiting it. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Research has demonstrated that this compound derivatives can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. bohrium.comrsc.org For instance, specific alkylsulfonyl benzimidazole (B57391) derivatives were shown to significantly downregulate the BCL-2 gene in MCF-7 cells. acs.org

Mitochondrial Dysfunction: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is an early event in this process. nih.gov Treatment with certain this compound derivatives has been shown to cause a dose-dependent increase in the mitochondrial membrane potential, indicating mitochondrial dysfunction and leading to apoptosis. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell growth by causing cell cycle arrest at specific phases, preventing the cells from dividing and proliferating.

A significant body of research indicates that these compounds can induce cell cycle arrest at the G2/M phase. nih.govrsc.orgresearchgate.net For example, the compound 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide was found to arrest MCF-7 cell growth at both the G2/M and S phases. rsc.orgresearchgate.net Similarly, another benzimidazole derivative was reported to cause G2/M phase arrest in chondrosarcoma cells. researchgate.net This arrest is often associated with the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. researchgate.net

Table 2: Cell Cycle Arrest Induced by this compound Derivatives

| Derivative | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | MCF-7 | G2/M and S phase | rsc.orgresearchgate.net |

| 1-benzyl-2-phenyl-benzimidazole | Chondrosarcoma cells | Sub-G1 phase | researchgate.net |

| Various benzimidazole derivatives | SMMC-7721 | G2/M phase | researchgate.net |

| 2XP (a benzyl (B1604629) vanillin (B372448) analogue) | HL60 | G2/M phase | nih.gov |

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low levels but can cause significant damage to cellular components at high levels, leading to apoptosis. Some this compound derivatives have been found to modulate intracellular ROS levels as part of their anticancer mechanism.

Studies have shown that treatment with certain derivatives can lead to a dose-dependent increase in ROS levels within cancer cells. nih.gov This elevation of ROS can contribute to the induction of apoptosis by causing oxidative stress and damaging cellular structures, including mitochondria. researchgate.net For instance, one study found that a specific compound induced apoptosis in SMMC-7721 cells along with an increase in intracellular ROS levels and a loss of mitochondrial membrane potential. researchgate.net

Targeting Specific Molecular Pathways and Enzymes

The anticancer activity of this compound derivatives is also attributed to their ability to interact with and inhibit specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

Tyrosine Kinase Inhibition: Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Aberrant tyrosine kinase activity is a common feature of many cancers. Certain this compound derivatives have been shown to act as tyrosine kinase inhibitors. rsc.org For example, some derivatives have demonstrated inhibitory activity against c-Met tyrosine kinase. nih.gov

Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various cellular processes. Inhibition of certain PDEs, such as phosphodiesterase 10A (PDE10A), has been explored as a potential anticancer strategy. frontiersin.org Novel this compound derivatives have been designed and synthesized as inhibitors of PDE10A. frontiersin.orgresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its over-expression or mutation is a hallmark of many cancers, making it a key target for anticancer drug development. Benzimidazole derivatives have been identified as potent EGFR inhibitors. nih.gov The benzimidazole core is considered a structural isostere of quinazoline, a foundational chemical structure for several first- and second-generation EGFR inhibitors. nih.gov This similarity allows the benzimidazole nucleus to interact effectively with the ATP-binding pocket of the EGFR kinase domain. nih.govnih.gov

For instance, Nazartinib (EGF816), a third-generation irreversible EGFR inhibitor, incorporates a benzimidazole core and potently targets EGFR-activating mutations. ijcrt.org Research has also focused on creating hybrid molecules to enhance inhibitory activity. A series of benzimidazole/1,2,3-triazole hybrids were designed and synthesized, yielding compounds with significant EGFR inhibition. nih.govnih.gov Among these, compounds 6i and 10e were particularly potent, displaying strong antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Another derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide , acts as a multi-target receptor tyrosine kinase inhibitor, targeting EGFR among others. ijcrt.orgresearchgate.net

| Compound | Structure Description | IC₅₀ Value | Reference |

|---|---|---|---|

| 6i | Benzimidazole/1,2,3-triazole hybrid | 78 nM | nih.gov |

| 10e | Benzimidazole/1,2,3-triazole hybrid | 73 nM | nih.gov |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide | 2-Arylbenzimidazole | 2 µM (against liver cancer cells) | researchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, catalyzing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a validated target for both anticancer and antimicrobial therapies. nih.govijcrt.orgresearchgate.net

Several studies have explored N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as DHFR inhibitors. Molecular docking studies have shown that these compounds can fit into the active site of DHFR, for example, from Staphylococcus aureus. A regioisomeric hybrid of s-triazine and benzimidazole, compound 6b , was identified as a particularly active DHFR inhibitor. The design of N,2,6-trisubstituted 1H-benzimidazole derivatives has also been pursued as a strategy to develop dual-action agents with both antitumor and antimicrobial properties by targeting DHFR. researchgate.net

| Compound | Structure Description | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 6b | Regioisomeric hybrid of s-triazine and benzimidazole | 1.05 µM |

Aromatase Inhibition

Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. In estrogen receptor-positive breast cancers, aromatase activity fuels tumor growth, and its inhibition is a primary therapeutic strategy. ijcrt.org Non-steroidal aromatase inhibitors often feature an azole moiety that coordinates with the heme iron atom of the enzyme. The benzimidazole structure serves this function effectively.

A library of benzimidazole-triazolothiadiazine derivatives has been synthesized and shown to have aromatase inhibition activity. ijcrt.org Compound 5e from this series, which has a 4-cyanophenyl substituent, demonstrated potent inhibition. ijcrt.org Another class of derivatives, featuring a 4-benzylpiperidine (B145979) substituent, also produced highly active aromatase inhibitors, such as compounds 2g , 2c , and 2k . ijcrt.org Furthermore, novel 1,3,4-oxadiazole-benzimidazole hybrids have been developed, with compounds 5b and 5c showing effective aromatase inhibition.

| Compound | Structure Description | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 5e | Benzimidazole-triazolothiadiazine derivative | 0.032 µM | ijcrt.org |

| Compound 2g | 4-Benzylpiperidine derivative | 0.024 µM | ijcrt.org |

| Compound 2c | 4-Benzylpiperidine derivative | 0.032 µM | |

| Compound 2k | 4-Benzylpiperidine derivative | 0.035 µM | |

| Compound 5b | 1,3,4-Oxadiazole-benzimidazole hybrid | 1.475 µM | |

| Compound 5c | 1,3,4-Oxadiazole-benzimidazole hybrid | 2.512 µM |

Microtubule Inhibition

Microtubules are dynamic polymers essential for cell division, motility, and shape. Disrupting their dynamics is a successful anticancer strategy employed by drugs like vinca (B1221190) alkaloids and taxanes. ijcrt.org Benzimidazole derivatives, including the well-known agent Nocodazole, are known to function as microtubule inhibitors. nih.gov

A series of 1-benzylbenzimidazole analogues incorporating phenolic Mannich base side chains were found to possess antimalarial properties by inhibiting microtubule formation in Plasmodium falciparum parasites. This activity was particularly significant in the sexual stages (II/III gametocytes) of the parasite. In cancer research, derivatives such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) have been shown to induce mitotic arrest and apoptosis in cancer cells by disrupting microtubule function. ijcrt.org

Galectin-1 (Gal-1) Inhibition

Galectin-1 (Gal-1) is a β-galactoside-binding lectin that is overexpressed in many types of cancer and is involved in tumor progression, angiogenesis, and immune evasion. Developing small-molecule inhibitors of Gal-1 is a promising strategy in oncology.

A series of this compound derivatives were specifically designed as non-carbohydrate small molecule Gal-1 inhibitors. From this series, compound 6g (4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide) emerged as the most potent, inducing apoptosis in MCF-7 breast cancer cells. Detailed binding studies confirmed a direct interaction between compound 6g and Gal-1.

| Compound | Activity Type | Value | Reference |

|---|---|---|---|

| 6g | IC₅₀ (MCF-7 cells) | 7.01 ± 0.20 µM | |

| Binding Constant (Kₐ) | 1.2 × 10⁴ M⁻¹ | ||

| Equilibrium Constant (Kᴅ) | 5.76 × 10⁻⁴ M |

Other Protein Interactions (e.g., Pin1, PARP-poly, CHK2, USP12, USP46)

The structural versatility of the this compound scaffold allows it to interact with a diverse range of other protein targets relevant to cancer therapy.

Peptidyl-prolyl isomerase (Pin1) Inhibition: Pin1 is an enzyme that regulates the function of numerous proteins involved in cell cycle progression and is overexpressed in many cancers. Several benzimidazole derivatives have been designed as Pin1 inhibitors. Compounds 6h and 13g were identified as potent inhibitors from one such study. Another series, designed for breast cancer, yielded compound 12 , whose binding to the Pin1 enzyme was confirmed using NMR spectroscopy.

Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality. ijcrt.org Benzimidazole carboxamides are a well-established class of PARP inhibitors, with clinical examples like Veliparib. ijcrt.org Veliparib shows high potency against both PARP-1 and PARP-2. ijcrt.org Further research has yielded even more potent derivatives, such as compound 12 (a tricycle benzimidazole analog) and compounds 5cj and 5cp , which exhibit inhibitory constants in the low nanomolar range. ijcrt.org

Checkpoint Kinase 2 (CHK2) Inhibition: CHK2 is a key signal transducer in the DNA damage response pathway and a tumor suppressor. A novel class of 2-arylbenzimidazoles has been identified as potent and selective CHK2 inhibitors. The initial screening lead was optimized to produce compound 1f , which showed a significant increase in potency. The benzimidazole N1 atom is thought to play a key role in binding to the hinge region of the kinase.

USP12 and USP46 Inhibition: Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that regulate protein stability and are emerging as new therapeutic targets. However, based on available research, there is currently limited specific information on the direct inhibition of USP12 or USP46 by this compound derivatives.

| Target | Compound | IC₅₀ Value | Reference |

|---|---|---|---|

| Pin1 | 6h | 0.64 µM | |

| 13g | 0.37 µM | ||

| PARP-1 | Veliparib | 5.2 nM (Kᵢ) | ijcrt.org |

| Compound 12 | 6.3 nM | ||

| 5cj | 3.9 nM | ijcrt.org | |

| 5cp | 3.6 nM | ijcrt.org | |

| PARP-2 | Veliparib | 2.9 nM (Kᵢ) | ijcrt.org |

| 5cj | 4.2 nM | ijcrt.org | |

| 5cp | 3.2 nM | ijcrt.org | |

| CHK2 | 1f | 55 nM |

Antimicrobial Properties

The benzimidazole scaffold is present in many compounds with potent antimicrobial activity. The rise of antimicrobial resistance has spurred the development of new agents, and this compound derivatives have shown considerable promise.

Studies have demonstrated the efficacy of these derivatives against a range of bacterial and fungal pathogens. N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, such as 4k , have exhibited potent activity against bacteria like Escherichia coli and Staphylococcus aureus (including MRSA), and fungi like Candida albicans and Aspergillus niger. Similarly, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives produced compound 2g , which was highly effective against several bacterial strains. Other synthetic efforts have yielded novel 1-benzylbenzoimidazol derivatives with significant antibacterial activity. Beyond antibacterial and antifungal action, some 1-benzyl-2-substituted benzimidazoles have also been screened for antiviral activity, showing effects against plant viruses like the Tobacco mosaic virus.

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4k | E. coli | 2 - 16 | |

| C. albicans | 8 - 16 | ||

| A. niger | 8 - 16 | ||

| 2g | S. faecalis | 8 | |

| S. aureus | 4 | ||

| MRSA | 4 | ||

| 1b, 1c, 2e, 2g | C. albicans & A. niger | 64 |

Antibacterial Activity

Derivatives of this compound have demonstrated notable efficacy against a range of bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Gram-Positive Bacteria:

Research has consistently shown that these compounds are particularly effective against Gram-positive bacteria. For instance, certain 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives, especially those with a 3,4-dichloro substituted phenyl group at the C-2 position, have exhibited potent activity against Staphylococcus aureus. nih.gov Specifically, compounds 45 , 46 , 55 , 56 , and 57 from one study showed significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL. nih.gov Another study highlighted a derivative, 2g , which displayed MIC values of 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis.

In a separate investigation, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated. Compound 2g from this series showed significant inhibition against Streptococcus faecalis and Staphylococcus aureus with MIC values of 8 and 4 μg/mL, respectively. acs.org Furthermore, some derivatives have shown enhanced activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. rsc.org For example, compounds 3k , 3l , 4c , 4g , and 4j displayed potent activity against MSSA and MRSA with MIC values between 4 and 16 μg/mL. rsc.org

Gram-Negative Bacteria:

While generally more potent against Gram-positive bacteria, some this compound derivatives have shown activity against Gram-negative bacteria as well. acs.org However, the efficacy is often lower compared to their effect on Gram-positive strains, a difference attributed to the structural variations in the cell membranes of these two bacterial types. acs.org For instance, one study found that their synthesized benzimidazole derivatives were more potent against Gram-positive bacteria and MRSA than against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. acs.org

MRSA:

The activity of this compound derivatives against MRSA is a significant area of research. Several studies have identified compounds with potent anti-MRSA effects. nih.govacs.orgrsc.org In one study, derivatives with a 3,4-dichlorophenyl group at the C-2 position and a bulky N-alkyl substitution demonstrated the greatest activity against MRSA, with MIC values as low as 0.39 µg/mL. nih.gov Another compound, 2g , from a different series, also showed strong inhibition of MRSA with a MIC value of 4 μg/mL. acs.org The presence of a 4-methylthio group on the aromatic ring at position 2 of the 1H-benzimidazole scaffold has also been shown to enhance antibacterial activities against MRSA strains. rsc.org

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have been investigated for their potential as antifungal agents.